1-(Azepan-1-yl)-3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one
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Overview
Description
1-(Azepan-1-yl)-3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one is a synthetic organic compound that features a unique combination of azepane, oxadiazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the sulfanyl group: The oxadiazole ring can be functionalized with a thiol or disulfide compound to introduce the sulfanyl group.
Formation of the propanone backbone: The azepane ring can be attached to the oxadiazole-sulfanyl intermediate through a nucleophilic substitution reaction, followed by oxidation to form the ketone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and sulfanyl groups may play a role in these interactions by forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)-3-{[5-(phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one: Lacks the methyl group on the phenyl ring.
1-(Piperidin-1-yl)-3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one: Contains a piperidine ring instead of an azepane ring.
Uniqueness
1-(Azepan-1-yl)-3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to similar compounds. The methyl group on the phenyl ring can also influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H23N3O2S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one |
InChI |
InChI=1S/C18H23N3O2S/c1-14-7-6-8-15(13-14)17-19-20-18(23-17)24-12-9-16(22)21-10-4-2-3-5-11-21/h6-8,13H,2-5,9-12H2,1H3 |
InChI Key |
ZCFXSXOLRXQSQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)SCCC(=O)N3CCCCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCCC(=O)N3CCCCCC3 |
Origin of Product |
United States |
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